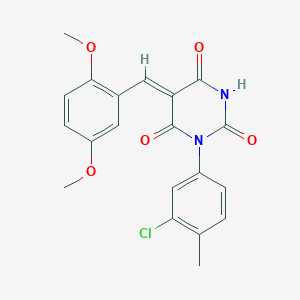
1-(3-chloro-4-methylphenyl)-5-(2,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
説明
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves multistep chemical reactions that result in the formation of complex structures. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine showcases a route applicable for creating substituted benzyl-methylpyrido pyrimidines, demonstrating the general approach towards synthesizing compounds with similar backbones (Grivsky et al., 1980).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives reveals significant insights into their chemical behavior and potential applications. For instance, the isostructural nature of certain pyrimidine compounds, with their planar rings and substituent displacements, elucidates the polarization and electronic structures critical for understanding reactivity and interactions (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, forming new bonds and structures that define their chemical properties. For example, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine demonstrates the process of creating important intermediates for further chemical transformations, indicating the compound's versatility in synthetic chemistry (Hou et al., 2016).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical applications. Studies like the hydrogen bonding and crystal structure analysis provide essential information about the stability and solubility of these compounds, which is crucial for their use in further chemical reactions or as potential pharmaceutical candidates (Beaton et al., 1987).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability, and interaction with other molecules, is vital for applying pyrimidine derivatives in various fields. The reaction mechanisms, such as the palladium-catalyzed reaction to synthesize densely substituted methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates, highlight the compound's potential in medicinal chemistry and material science (Dodonova et al., 2010).
特性
IUPAC Name |
(5Z)-1-(3-chloro-4-methylphenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c1-11-4-5-13(10-16(11)21)23-19(25)15(18(24)22-20(23)26)9-12-8-14(27-2)6-7-17(12)28-3/h4-10H,1-3H3,(H,22,24,26)/b15-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSBHYHZPZKTOS-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)C(=O)NC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/C(=O)NC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-[methylenebis(2-cyano-4,1-phenylene)]bis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide}](/img/structure/B4543094.png)
![6-amino-2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B4543105.png)
![2,6-dimethoxy-N-({[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4543114.png)
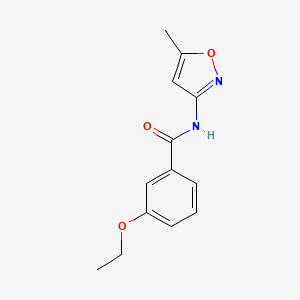

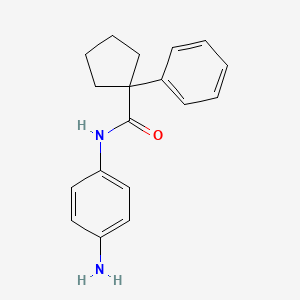
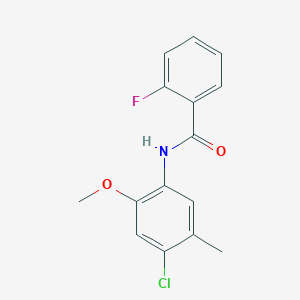
![3-amino-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4543146.png)
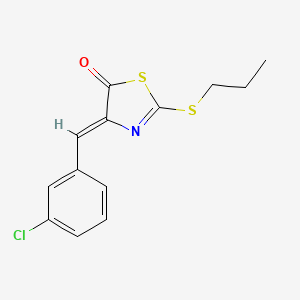
![2-[(2-hydroxyethyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4543149.png)

![5-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4543172.png)
![methyl 2-[3-(trifluoromethyl)phenoxy]propanoate](/img/structure/B4543177.png)
![2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B4543186.png)